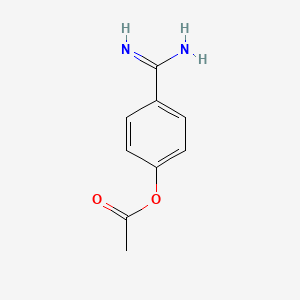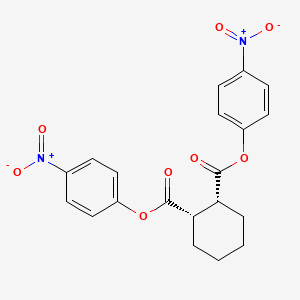
Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate: is an organic compound that features two nitrophenyl groups attached to a cyclohexane ring with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 4-nitrophenol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions: Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Bis(4-aminophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclohexane-1,2-dicarboxylic acid and 4-nitrophenol.
Scientific Research Applications
Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties
Mechanism of Action
The mechanism of action of Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl groups can participate in electron transfer reactions, affecting the activity of enzymes and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the function of its molecular targets .
Comparison with Similar Compounds
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine: An intermediate for the preparation of platinum complexes with antitumor activity.
Bis(4-nitrophenyl) disulfide: Used in industrial and scientific research applications.
Uniqueness: Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate is unique due to its cyclohexane core, which provides rigidity and specific spatial orientation to the nitrophenyl groups. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
64400-10-8 |
|---|---|
Molecular Formula |
C20H18N2O8 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C20H18N2O8/c23-19(29-15-9-5-13(6-10-15)21(25)26)17-3-1-2-4-18(17)20(24)30-16-11-7-14(8-12-16)22(27)28/h5-12,17-18H,1-4H2/t17-,18+ |
InChI Key |
PFQLIOCZSZRISY-HDICACEKSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(C(C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



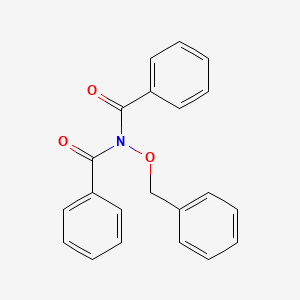
![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
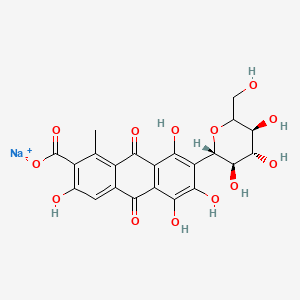
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)
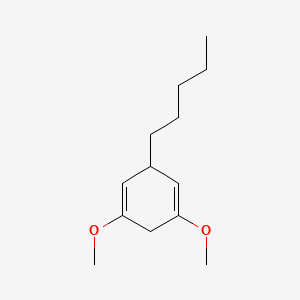
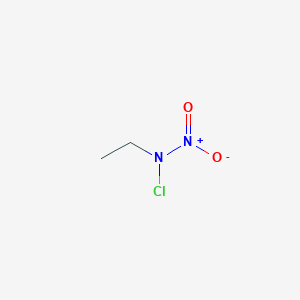
![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
![N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14491308.png)
![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)

![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
